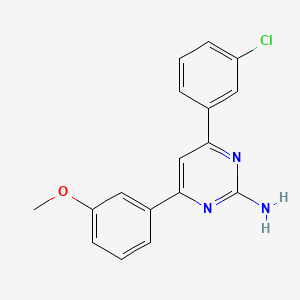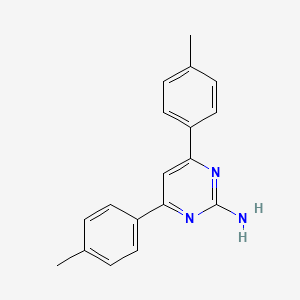
4-(3-Chlorophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Chlorophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine, or 4-CPMP, is an organic compound with a wide range of applications in scientific research. It is a synthetic derivative of pyrimidine, a heterocyclic compound containing six carbon atoms and two nitrogen atoms, and is known for its high solubility in a variety of solvents. 4-CPMP has a number of unique properties that make it useful for a variety of applications, including its ability to act as a receptor agonist and antagonist, as well as its ability to inhibit the activity of enzymes.
科学的研究の応用
4-CPMP has a number of applications in scientific research. It has been used as a tool in the study of serotonin receptors, as well as in the study of the effects of drugs on the central nervous system. 4-CPMP has also been used in the study of the effects of drugs on the cardiovascular system, as well as in the study of the effects of drugs on the immune system. Additionally, 4-CPMP has been used in the study of the effects of drugs on the endocrine system, as well as in the study of the effects of drugs on the reproductive system.
作用機序
4-CPMP is an agonist of the serotonin 5-HT2A receptor, meaning that it activates the receptor and causes an increase in the activity of the receptor. It has also been shown to act as an antagonist of the 5-HT2C receptor, meaning that it inhibits the activity of the receptor. Additionally, 4-CPMP has been shown to inhibit the activity of certain enzymes, including cytochrome P450 enzymes and monoamine oxidase enzymes.
Biochemical and Physiological Effects
4-CPMP has been shown to have a number of biochemical and physiological effects. It has been shown to have a direct effect on the serotonin system, as well as an indirect effect on the dopamine system. Additionally, 4-CPMP has been shown to have an effect on the endocrine system, as well as an effect on the cardiovascular system.
実験室実験の利点と制限
4-CPMP has a number of advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, as the reaction can be conducted in a variety of solvents and at room temperature. Additionally, 4-CPMP is highly soluble in a variety of solvents, making it easy to work with in the lab. A limitation of 4-CPMP is that it is not very stable, and can degrade over time. Additionally, 4-CPMP has a relatively low potency, meaning that it must be used in relatively high concentrations in order to be effective.
将来の方向性
There are a number of potential future directions for 4-CPMP. One potential direction is to further explore its effects on the serotonin system, as well as its effects on other neurotransmitter systems. Additionally, 4-CPMP could be further studied for its potential applications in the treatment of psychiatric disorders, such as depression and anxiety. Additionally, 4-CPMP could be further studied for its potential applications in the treatment of neurological disorders, such as Parkinson’s disease and Alzheimer’s disease. Finally, 4-CPMP could be further studied for its potential applications in the treatment of cardiovascular disorders, such as hypertension and heart failure.
合成法
The synthesis of 4-CPMP is a relatively simple process that involves the reaction of 3-chlorophenylpyridine with 3-methoxyphenylmagnesium bromide. The reaction is typically carried out in a polar solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reaction is typically conducted at room temperature and the resulting product is purified by recrystallization from a suitable solvent.
特性
IUPAC Name |
4-(3-chlorophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O/c1-22-14-7-3-5-12(9-14)16-10-15(20-17(19)21-16)11-4-2-6-13(18)8-11/h2-10H,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXFRAPCSOCOMLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NC(=N2)N)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chlorophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














